2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Organic Synthesis Process Chemistry Solid-State Characterization

Automated parallel synthesis platforms often face clogging with low-melting pyrazole building blocks. 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 51546-08-8), a crystalline solid (mp 66-68°C), ensures reliable solid handling and precise weighing in high-throughput synthesis. • Elevated mp (66-68°C) vs. 3-amino-5-methylpyrazole (45-47°C) prevents powder dispenser clogging • Low LogP (-0.61) & high H-bonding (2 HBD/3 HBA) for lead-like optimization • Dual function: chelating N1-hydroxyethyl arm + nucleophilic 5-amino group enables asymmetric linker design • Supplied at ≥95% purity; bulk quantities available upon request

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 51546-08-8
Cat. No. B1276875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
CAS51546-08-8
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CCO
InChIInChI=1S/C6H11N3O/c1-5-4-6(7)9(8-5)2-3-10/h4,10H,2-3,7H2,1H3
InChIKeyANQYOZSPKNDFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: Physicochemical Profile & Utility


2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 51546-08-8) is a small-molecule, 5-amino-3-methylpyrazole derivative featuring an N1-(2-hydroxyethyl) substituent. Classified as a versatile heterocyclic building block, its physicochemical properties—including a melting point of 66–68 °C, predicted logP of -0.61, and molecular weight of 141.17 g/mol [1]—define its utility in organic synthesis and early-stage medicinal chemistry campaigns. The compound is supplied as a powder, typically at 95% purity .

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: Differentiation from Pyrazole Analogs


Substitution of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol with alternative pyrazole-based building blocks (e.g., 3-amino-5-methylpyrazole, 2-(1H-pyrazol-1-yl)ethanol) introduces significant and quantifiable shifts in key molecular properties that govern reactivity and physicochemical behavior in both synthetic and biological contexts. The presence and position of the amino group on the pyrazole ring, combined with the N1-hydroxyethyl moiety, create a unique hydrogen-bonding donor/acceptor profile (2 HBD / 3 HBA) and a distinct LogP value (-0.61) [1]. These deviations directly impact solubility, metabolic stability, and the capacity for specific downstream functionalization, such as amide bond formation or coordination chemistry, as detailed in the quantitative evidence below [1].

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: Quantitative Differentiation Evidence


Melting Point Elevation vs. 3-Amino-5-methylpyrazole

The target compound exhibits a melting point (mp) of 66–68 °C , which is significantly higher than that of its direct precursor, 3-amino-5-methylpyrazole (mp 45–47 °C) . This 20+ °C increase, driven by the addition of the N1-hydroxyethyl group, translates to a more crystalline solid at ambient conditions, improving handling, weighing accuracy, and long-term storage stability compared to the lower-melting, potentially waxy analog.

Organic Synthesis Process Chemistry Solid-State Characterization

Reduced LogP vs. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

The computed partition coefficient (LogP) for the target compound is -0.61 [1]. This contrasts with the higher predicted LogP (approximately +0.3) for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, a direct analog where the 5-amino group is replaced by a methyl group [2]. The >0.9 Log unit reduction indicates that the target compound is substantially more hydrophilic, suggesting enhanced aqueous solubility and earlier elution on reverse-phase chromatography columns.

Medicinal Chemistry ADME Prediction Chromatography

Unique Hydrogen Bonding Profile vs. 2-(1H-Pyrazol-1-yl)ethanol

The target compound possesses a defined hydrogen-bonding donor/acceptor count of 2/3 [1]. In contrast, 2-(1H-pyrazol-1-yl)ethanol (CAS 6314-23-4), which lacks the 5-amino group, has a reduced profile of 1/2 [2]. This differential directly impacts the compound's capacity to engage in intermolecular interactions, influencing its behavior in crystal engineering, its ability to act as a polydentate ligand for metal coordination, and its solubility in polar protic and aprotic solvents.

Supramolecular Chemistry Ligand Design Medicinal Chemistry

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: Optimal Application Scenarios


High-Melting Building Block for Automated Parallel Synthesis

The elevated melting point (66–68 °C) of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol makes it uniquely suited for automated parallel synthesis platforms where solid handling and precise weighing are critical. Unlike the lower-melting 3-amino-5-methylpyrazole (45–47 °C), which can be sticky or waxy and cause clogging in automated powder dispensers [1], this compound's crystalline nature ensures reliable and high-throughput library production.

Aqueous Solubility and Low LogP for Medicinal Chemistry

In early-stage drug discovery, the compound's low LogP (-0.61) and high hydrogen-bonding capacity (2 HBD/3 HBA) [1] are key attributes for achieving favorable lead-like properties. It is specifically indicated for programs targeting cytosolic enzymes or optimizing for low metabolic clearance and high oral absorption, where the more lipophilic 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol (LogP ~+0.3) would be a less optimal starting point.

Functionalizable Scaffold for MOFs and Coordination Complexes

The dual functionality—a chelating N1-hydroxyethyl arm and a nucleophilic 5-amino group—allows this compound to serve as a versatile, asymmetric linker in coordination chemistry. Its defined H-bond donor/acceptor count (2/3) [1] differentiates it from simpler pyrazole ethanols, enabling the design of supramolecular structures with greater topological diversity and higher metal-binding affinity than is possible with 2-(1H-pyrazol-1-yl)ethanol .

Late-Stage Intermediate for Agrochemical and Dye Synthesis

The 5-amino group provides a unique chemical handle for diazotization or amide coupling reactions, which are core transformations in the synthesis of azo dyes and agrochemical actives. The compound's improved physical form (crystalline solid, mp 66–68 °C) [1] offers a significant process advantage over lower-melting analogs, facilitating isolation, purification, and safer large-scale handling in non-pharmaceutical industrial settings.

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